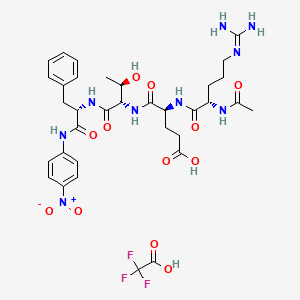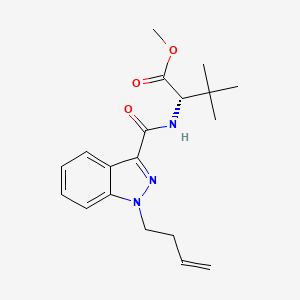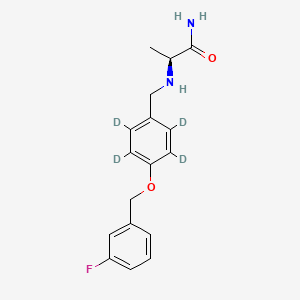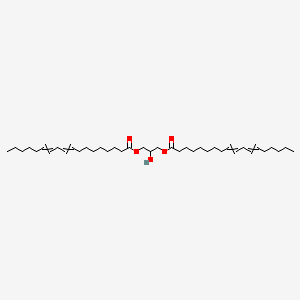
Retf-4NA (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RETF-4NA (TFA) is a chymase-specific substrate that is sensitive and selective for chymase when free or bound to alpha-2-macroglobulin . It is commonly used in scientific research for its specificity and sensitivity.
Preparation Methods
RETF-4NA (TFA) is synthesized through custom peptide synthesis. The compound is prepared by combining the amino acids arginine, glutamic acid, threonine, and phenylalanine with a para-nitroanilide group. The sequence is acetylated at the N-terminus to form Ac-Arg-Glu-Thr-Phe-pNA . The reaction conditions typically involve solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain. Industrial production methods involve large-scale SPPS and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
RETF-4NA (TFA) undergoes various chemical reactions, including:
Hydrolysis: The compound is hydrolyzed by chymase, resulting in the cleavage of the peptide bond and release of para-nitroaniline.
Oxidation and Reduction: RETF-4NA (TFA) can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: The para-nitroanilide group can be substituted with other functional groups to modify the compound’s properties.
Common reagents and conditions used in these reactions include chymase enzyme, buffers, and solvents such as dimethyl sulfoxide (DMSO) and water . The major product formed from the hydrolysis reaction is para-nitroaniline.
Scientific Research Applications
RETF-4NA (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a substrate for studying enzyme kinetics and specificity of chymase.
Biology: Employed in assays to detect and quantify chymase activity in biological samples.
Medicine: Investigated for its potential role in diagnosing and monitoring diseases related to chymase activity, such as cardiovascular diseases and inflammatory conditions.
Industry: Utilized in the development of diagnostic kits and research tools for enzyme activity assays.
Mechanism of Action
RETF-4NA (TFA) exerts its effects by serving as a substrate for chymase. The enzyme cleaves the peptide bond between phenylalanine and para-nitroaniline, releasing para-nitroaniline, which can be detected spectrophotometrically. The molecular targets involved in this process are the active site of chymase and the peptide bond in RETF-4NA (TFA) .
Comparison with Similar Compounds
RETF-4NA (TFA) is unique in its high sensitivity and selectivity for chymase compared to other substrates. Similar compounds include:
Suc-Ala-Ala-Pro-Phe-pNA: Another chymase substrate with a different peptide sequence.
Boc-Val-Pro-Arg-pNA: A substrate for trypsin-like serine proteases.
Z-Gly-Gly-Arg-pNA: A substrate for thrombin and other serine proteases.
RETF-4NA (TFA) stands out due to its specific sequence and the presence of the para-nitroanilide group, which allows for easy detection and quantification of chymase activity .
Properties
Molecular Formula |
C34H44F3N9O12 |
|---|---|
Molecular Weight |
827.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H43N9O10.C2HF3O2/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51;3-2(4,5)1(6)7/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35);(H,6,7)/t18-,23+,24+,25+,27+;/m1./s1 |
InChI Key |
ZCKAWGNYQYWPQO-RTNJFBSRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide](/img/structure/B10782889.png)
![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10782891.png)
![[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10782899.png)


![(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10782929.png)
![N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B10782934.png)
![Methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate](/img/structure/B10782944.png)


![17-[5-[4-(3-Bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10782969.png)
![[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B10782973.png)
![10-[2-(4-Carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10782977.png)
